4-Acetamido-3-methoxyphenyl thiocyanate
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Overview
Description
4-Acetamido-3-methoxyphenyl thiocyanate is an organic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.267 g/mol . This compound is known for its unique chemical structure, which includes an acetamido group, a methoxy group, and a thiocyanate group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-methoxyphenyl thiocyanate typically involves the reaction of 4-acetamido-3-methoxyphenol with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiocyanate group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-methoxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-3-methoxyphenyl thiocyanate is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-methoxyphenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxyphenyl thiocyanate: Similar structure but with an amino group instead of an acetamido group.
4-Methoxyphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
Uniqueness
4-Acetamido-3-methoxyphenyl thiocyanate is unique due to the presence of both an acetamido group and a thiocyanate group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
(4-acetamido-3-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C10H10N2O2S/c1-7(13)12-9-4-3-8(15-6-11)5-10(9)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
OSNZQEUGPIDWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC#N)OC |
Origin of Product |
United States |
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